molecular formula C13H19NO2S2 B2577146 N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(thiophen-3-yl)acetamide CAS No. 1904133-92-1

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(thiophen-3-yl)acetamide

Cat. No.: B2577146
CAS No.: 1904133-92-1
M. Wt: 285.42
InChI Key: VEHYHEWTTOUNPO-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(thiophen-3-yl)acetamide is a compound that features a unique combination of oxane, thiophene, and acetamide groups

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(thiophen-3-yl)acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(thiophen-3-yl)acetamide can be achieved through a multi-step process involving the reaction of oxane derivatives with thiophene and acetamide precursors. One common method involves the reaction of 2-(thiophen-3-yl)acetic acid with oxane-4-thiol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxane-4-thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Similar structure but with a cyano group.

    2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Contains an indole moiety instead of thiophene.

    2-Butylthiophene: Used in the synthesis of anticancer agents.

Uniqueness

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(thiophen-3-yl)acetamide is unique due to the presence of both oxane and thiophene groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S2/c15-13(9-11-3-7-17-10-11)14-4-8-18-12-1-5-16-6-2-12/h3,7,10,12H,1-2,4-6,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHYHEWTTOUNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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